2-(benzylthio)-1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that combines diverse structural elements—benzylthio, bromophenyl, dimethoxyphenyl, and pyrazolyl. Each component imparts unique chemical properties, making the compound a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves multi-step reactions:
Formation of a pyrazole ring through cyclization of appropriate hydrazine with a diketone.
Introduction of the bromophenyl and dimethoxyphenyl groups through electrophilic aromatic substitution.
Formation of the benzylthio group via nucleophilic substitution using benzylthiol and a suitable halide derivative.
Industrial Production Methods
Industrial production may leverage catalytic processes, high-pressure conditions, and sophisticated purification techniques to scale up the synthesis while maintaining purity and yield. Techniques like column chromatography and recrystallization are often employed.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: It can undergo oxidation reactions, particularly at the thioether group.
Reduction: Selective reduction can occur at the pyrazole ring or other functional groups.
Substitution: Aromatic substitution reactions are feasible, especially at the bromophenyl and dimethoxyphenyl rings.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution conditions may involve halogenated solvents and transition-metal catalysts.
Major Products Formed
Products vary depending on the specific reaction pathway, including oxidized sulfur species, reduced pyrazole derivatives, or various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, it serves as a versatile building block for synthesizing more complex molecules, particularly in medicinal chemistry and materials science.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions, particularly those involving sulfur and nitrogen atoms.
Medicine
Industry
In industrial contexts, it might be explored for its roles in manufacturing specialty chemicals, agrochemicals, or advanced materials.
Mechanism of Action
The Mechanism
The compound exerts its effects by interacting with molecular targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and Van der Waals forces.
Molecular Targets and Pathways
Targets enzymes that interact with sulfur-containing compounds.
Pathways involving electrophilic and nucleophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
2-(Benzylthio)-1-(3-(4-chlorophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
2-(Benzylthio)-1-(3-(4-fluorophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Unique Aspects
What sets 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone apart is the combination of bromophenyl and benzylthio groups, which confer distinctive chemical reactivity and potential biological activity.
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Properties
IUPAC Name |
2-benzylsulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN2O3S/c1-31-24-10-6-9-21(26(24)32-2)23-15-22(19-11-13-20(27)14-12-19)28-29(23)25(30)17-33-16-18-7-4-3-5-8-18/h3-14,23H,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKEGRBBBXDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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